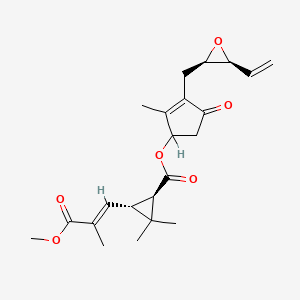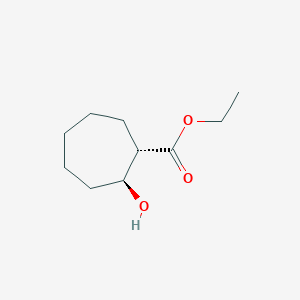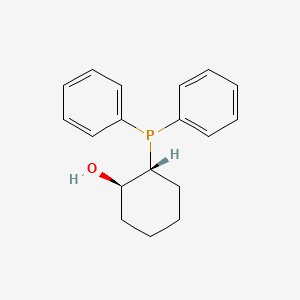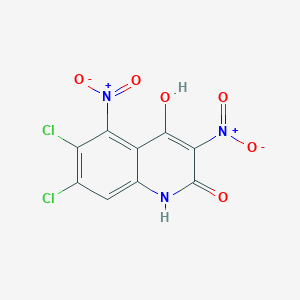
Cyclopropanecarboxylic acid, 3-(3-methoxy-2-methyl-3-oxo-1-propenyl)-2,2-dimethyl-, 3-((3-ethenyloxiranyl)methyl)-2-methyl-4-oxo-2-cyclopenten-1-yl ester, (2R-(2alpha(S*(1R*,3R*(E))),3alpha))-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclopropanecarboxylic acid, 3-(3-methoxy-2-methyl-3-oxo-1-propenyl)-2,2-dimethyl-, 3-((3-ethenyloxiranyl)methyl)-2-methyl-4-oxo-2-cyclopenten-1-yl ester, (2R-(2alpha(S*(1R*,3R*(E))),3alpha)) is a complex organic compound with a unique structure. This compound is characterized by multiple functional groups, including cyclopropane, carboxylic acid, methoxy, and oxiranyl groups. Such compounds are often of interest in various fields of chemistry and biology due to their potential reactivity and biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, each requiring specific reagents and conditions. Typical synthetic routes may include:
Formation of Cyclopropanecarboxylic Acid Derivative: This step might involve the reaction of a cyclopropane derivative with a carboxylic acid precursor under acidic or basic conditions.
Introduction of Methoxy and Methyl Groups: This could be achieved through alkylation reactions using appropriate alkyl halides and bases.
Formation of Oxiranyl Group: The oxiranyl group might be introduced via an epoxidation reaction using peracids or other oxidizing agents.
Esterification: The final esterification step could involve the reaction of the carboxylic acid derivative with an alcohol under acidic conditions.
Industrial Production Methods
Industrial production of such complex compounds typically involves optimization of the synthetic route to maximize yield and minimize costs. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.
化学反応の分析
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The methoxy and methyl groups can be oxidized to form aldehydes, ketones, or carboxylic acids.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The ester and oxiranyl groups can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Nucleophiles: Amines, thiols, alcohols
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield a carboxylic acid, while reduction of the carbonyl group may yield an alcohol.
科学的研究の応用
Chemistry
In chemistry, this compound may be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biology, the compound may be studied for its potential biological activity. Compounds with similar structures have been investigated for their antimicrobial, antifungal, and anticancer properties.
Medicine
In medicine, the compound may be explored for its potential therapeutic applications. Its unique structure may allow it to interact with specific biological targets, making it a candidate for drug development.
Industry
In industry, the compound may be used in the development of new materials or as a catalyst in chemical reactions. Its unique functional groups make it a versatile compound for various industrial applications.
作用機序
The mechanism of action of this compound would depend on its specific interactions with biological targets. Typically, such compounds may interact with enzymes, receptors, or other proteins, leading to changes in cellular function. The molecular targets and pathways involved would need to be identified through experimental studies.
類似化合物との比較
Similar Compounds
Cyclopropanecarboxylic Acid Derivatives: Compounds with similar cyclopropane and carboxylic acid groups.
Methoxy and Methyl Substituted Compounds: Compounds with similar methoxy and methyl groups.
Oxiranyl Containing Compounds: Compounds with similar oxiranyl groups.
Uniqueness
This compound’s uniqueness lies in its combination of multiple functional groups, which may confer unique reactivity and biological activity. Compared to similar compounds, it may exhibit different chemical and biological properties due to its specific structure.
特性
CAS番号 |
131380-56-8 |
|---|---|
分子式 |
C22H28O6 |
分子量 |
388.5 g/mol |
IUPAC名 |
[3-[[(2R,3S)-3-ethenyloxiran-2-yl]methyl]-2-methyl-4-oxocyclopent-2-en-1-yl] (1R,3R)-3-[(E)-3-methoxy-2-methyl-3-oxoprop-1-enyl]-2,2-dimethylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C22H28O6/c1-7-16-18(27-16)9-13-12(3)17(10-15(13)23)28-21(25)19-14(22(19,4)5)8-11(2)20(24)26-6/h7-8,14,16-19H,1,9-10H2,2-6H3/b11-8+/t14-,16+,17?,18-,19+/m1/s1 |
InChIキー |
STJYSLQTFPXQAP-IJOCPTEBSA-N |
異性体SMILES |
CC1=C(C(=O)CC1OC(=O)[C@@H]2[C@H](C2(C)C)/C=C(\C)/C(=O)OC)C[C@@H]3[C@@H](O3)C=C |
正規SMILES |
CC1=C(C(=O)CC1OC(=O)C2C(C2(C)C)C=C(C)C(=O)OC)CC3C(O3)C=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Methyl [6-(4-phenylpyrimidin-2-yl)-1H-indol-1-yl]acetate](/img/structure/B14267629.png)
![5-Hydroxy-6-[2-(4-nitrophenyl)hydrazinyl]-3,4-dioxocyclohexa-1,5-diene-1-carboxylic acid](/img/structure/B14267637.png)

![Dimethyl [2-oxo-2-(pyrrolidin-1-yl)ethylidene]propanedioate](/img/structure/B14267671.png)


![5-[(1H-1,2,4-Triazol-1-yl)methyl]-2,3-dihydro-1H-inden-1-one](/img/structure/B14267709.png)

![4-[(4-Methylanilino)methyl]-1,3,6-triphenylpyridin-2(1H)-one](/img/structure/B14267714.png)
![{2-[Methoxy(dimethyl)silyl]ethene-1,1-diyl}bis(trimethylsilane)](/img/structure/B14267717.png)

![2-{[2-(2-Hydroxyethanesulfonyl)ethyl]sulfanyl}ethan-1-ol](/img/structure/B14267723.png)
